molecular formula C20H25N3O2 B5453695 (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid

(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid

Cat. No.: B5453695
M. Wt: 339.4 g/mol
InChI Key: ZFINHGHOCWHNSE-XLIONFOSSA-N
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Description

(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline moiety and a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and naphthyridine precursors. Key steps in the synthesis may involve:

    Formation of the Quinoline Moiety: This can be achieved through Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Construction of the Naphthyridine Ring: This step may involve cyclization reactions using appropriate precursors under high-temperature conditions.

    Coupling Reactions: The quinoline and naphthyridine units are then coupled using reagents such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce fully saturated naphthyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for material science applications.

Mechanism of Action

The mechanism of action of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid.

    Naphthyridine Derivatives: Compounds like 1,6-naphthyridine and 1,8-naphthyridine are structurally related to the naphthyridine ring system in the compound.

Uniqueness

The uniqueness of this compound lies in its combined quinoline and naphthyridine structure. This dual-ring system provides a unique scaffold for the development of new compounds with diverse applications in various fields.

Properties

IUPAC Name

(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-10-14(2)18-15(11-13)16(4-8-22-18)23-9-5-17-20(12-23,19(24)25)6-3-7-21-17/h4,8,10-11,17,21H,3,5-7,9,12H2,1-2H3,(H,24,25)/t17-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINHGHOCWHNSE-XLIONFOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)N3CCC4C(C3)(CCCN4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)N3CC[C@@H]4[C@@](C3)(CCCN4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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